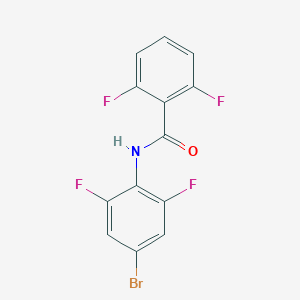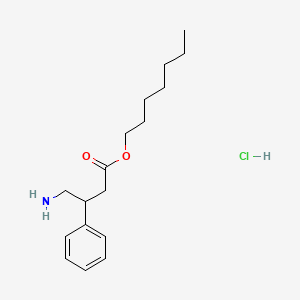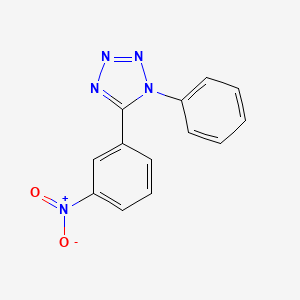![molecular formula C20H12N2O3S B3839711 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839711.png)
3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
Vue d'ensemble
Description
3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile, also known as MFTN, is a compound with potential therapeutic applications. MFTN has been the focus of scientific research due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, studies have shown that 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. These pathways are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to have antibacterial activity by disrupting bacterial cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has several advantages for lab experiments. 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is stable and can be easily synthesized. Additionally, 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have low toxicity in animal models. However, one limitation of 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile research. One potential direction is to further investigate the mechanism of action of 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile. Additionally, future studies could focus on optimizing the synthesis method for 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile to improve its solubility and bioavailability. Furthermore, studies could investigate the potential of 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile as a therapeutic agent for various diseases, including cancer and bacterial infections.
In conclusion, 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is a compound with potential therapeutic applications. Its unique chemical structure and potential biological activities have made it the focus of scientific research. Future studies could further investigate the mechanism of action of 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile and its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential therapeutic applications. Studies have shown that 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has anti-inflammatory, anti-cancer, and anti-bacterial properties. 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have antibacterial activity against various bacterial strains.
Propriétés
IUPAC Name |
(Z)-3-(5-methylfuran-2-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S/c1-12-6-7-15(24-12)8-14(10-21)19-22-17(11-26-19)16-9-13-4-2-3-5-18(13)25-20(16)23/h2-9,11H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFGVZYSLJFZPV-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(5-Methylfuran-2-YL)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)
![5-(2-nitrophenyl)-2-furaldehyde {[2-(5-amino-1,3,4-thiadiazol-2-yl)acetyl]oxy}hydrazone](/img/structure/B3839643.png)
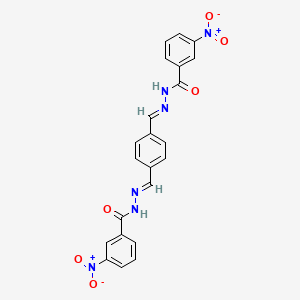
![3-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3839650.png)
![2-thiophenecarbaldehyde (6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3839676.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3839680.png)
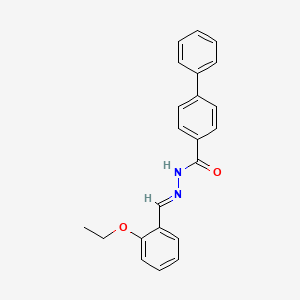
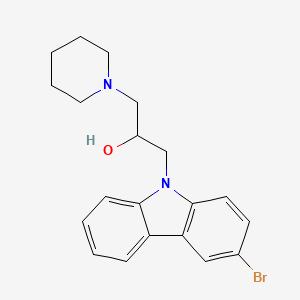
![ethyl 3-({[4-(4-nitrophenoxy)phenyl]sulfonyl}hydrazono)butanoate](/img/structure/B3839699.png)
![2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol](/img/structure/B3839707.png)
